1,4-Dioxaspiro[4.5]dec-2-ene
Description
1,4-Dioxaspiro[4.5]dec-2-ene is a bicyclic compound featuring a spirocyclic structure where a cyclohexene ring is fused to a 1,4-dioxane ring via a shared spiro carbon atom. Its molecular formula is C₈H₁₂O₂, with an average molecular mass of 140.18 g/mol and a monoisotopic mass of 140.0837 g/mol . The compound is also identified by ChemSpider ID 486218 and CAS RN 1004-58-6, with the alternative name cyclohex-2-enone ethylene ketal . The spiro architecture confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protecting group for ketones or as a precursor for functionalized derivatives .
Properties
CAS No. |
59953-87-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h6-7H,1-5H2 |
InChI Key |
KEMLLBHQBONAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]dec-2-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spiro intermediate, which can then be dehydrated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in Spirocyclic Systems
1,4-Dithiaspiro[4.5]dec-6-ene
- Structure : Replaces oxygen atoms in the dioxane ring with sulfur (dithia system).
- Molecular Formula : C₈H₁₂S₂.
- Synthesis : Prepared via photochemical reactions using trifluoromethanesulfonyl chloride under UV light, achieving 77% yield after purification .
- Key Differences: Higher polarizability and reactivity due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. Applications in thiol-ene click chemistry and as intermediates in organosulfur pharmaceuticals .
1,4-Dioxa-7-azaspiro[4.5]dec-9-ene
Ring Size Variations
1,4-Dioxaspiro[4.4]non-6-ene
- Structure : Smaller spiro system (spiro[4.4] vs. spiro[4.5]).
- Molecular Formula : C₇H₁₀O₂.
- Properties : Increased ring strain due to the smaller cyclohexane ring, leading to higher reactivity in ring-opening reactions .
- Applications : Used in the synthesis of biolubricants from oleic acid, where reduced steric hindrance improves esterification kinetics .
Functional Group Modifications
1,4-Dioxaspiro[4.5]dec-7-ene-8-sulfonyl fluoride (5h)
- Structure : Introduces a sulfonyl fluoride group at the 8-position.
- Synthesis : Catalyzed by palladium, enabling late-stage functionalization for SuFEx (Sulfur Fluoride Exchange) click chemistry .
- Applications : Key in covalent inhibitor design due to the sulfonyl fluoride’s electrophilicity and stability .
1,4-Dioxaspiro[4.5]decan-2-one
Saturated vs. Unsaturated Systems
1,4-Dioxaspiro[4.5]decane
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
